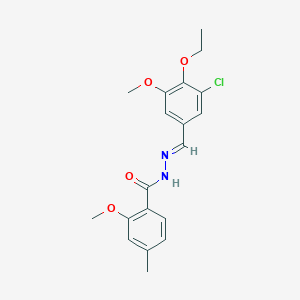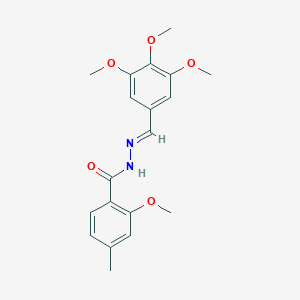![molecular formula C24H21FN2O5 B423316 2-METHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 3-FLUOROBENZOATE](/img/structure/B423316.png)
2-METHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 3-FLUOROBENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 3-FLUOROBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a combination of methoxy, methyl, and fluorobenzoate groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 3-FLUOROBENZOATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the hydrazone intermediate: This involves the reaction of 2-methoxy-4-methylbenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone.
Condensation reaction: The hydrazone intermediate is then reacted with 3-fluorobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 3-FLUOROBENZOATE can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorobenzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 3-FLUOROBENZOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-methylphenol: Known for its anti-inflammatory properties.
3-fluorobenzoic acid: Used as a precursor in the synthesis of various pharmaceuticals.
Hydrazones: A class of compounds known for their diverse biological activities.
Uniqueness
2-METHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 3-FLUOROBENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for targeted interactions with enzymes and cellular pathways, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C24H21FN2O5 |
|---|---|
Molecular Weight |
436.4g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[(2-methoxy-4-methylbenzoyl)hydrazinylidene]methyl]phenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C24H21FN2O5/c1-15-7-9-19(21(11-15)30-2)23(28)27-26-14-16-8-10-20(22(12-16)31-3)32-24(29)17-5-4-6-18(25)13-17/h4-14H,1-3H3,(H,27,28)/b26-14+ |
InChI Key |
OKPCYHIPDXCPGW-VULFUBBASA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)F)OC)OC |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)F)OC)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)F)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N'-{4-[(2-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B423233.png)
![N'-{3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-4-methoxybenzohydrazide](/img/structure/B423234.png)
![4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-BROMO-6-ETHOXYPHENYL 1-BENZENESULFONATE](/img/structure/B423239.png)
![2-ETHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 4-CHLOROBENZOATE](/img/structure/B423240.png)
![2-((E)-1-{3-BROMO-5-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE](/img/structure/B423241.png)

![4-{2-[(4-Chlorophenoxy)acetyl]carbohydrazonoyl}-2-ethoxyphenyl 4-methoxybenzoate](/img/structure/B423245.png)
![N'-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B423247.png)
![2-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE](/img/structure/B423249.png)
![2-(4-chlorophenoxy)-N'-{3-[(4-methylbenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B423250.png)
![2-{(E)-1-[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B423252.png)
![2-CHLORO-4-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 4-METHOXYBENZOATE](/img/structure/B423254.png)
![N'-[(5-{5-nitro-2-methoxyphenyl}-2-furyl)methylene]-3-iodobenzohydrazide](/img/structure/B423255.png)

